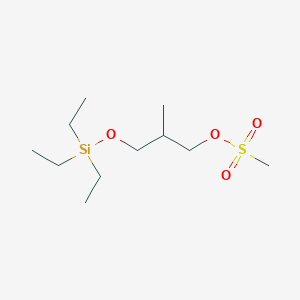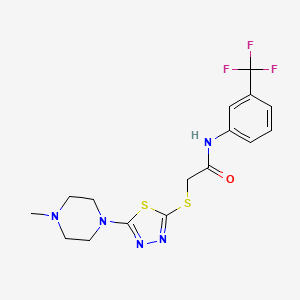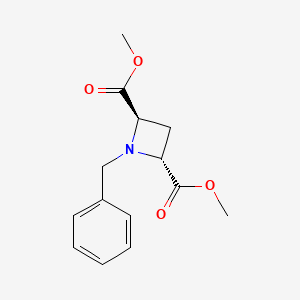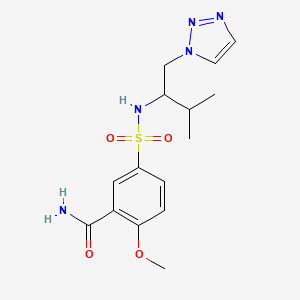![molecular formula C22H24ClFN2O5S B2889914 (5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 923212-27-5](/img/structure/B2889914.png)
(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C22H24ClFN2O5S and its molecular weight is 482.95. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
Structurally complex molecules like this compound often serve as key intermediates in the synthesis of novel organic compounds. For instance, studies on cyclopropenone oximes and their reactions with isocyanates highlight methodologies for creating spirocyclic and heterocyclic compounds, which could be analogous to the synthesis or reactivity of the compound (Yoshida et al., 1988). Such chemical transformations are crucial for developing new pharmaceuticals, agrochemicals, and materials.
Biological Activities and Applications
Compounds with similar structural features have been investigated for their biological activities. For example, the synthesis and antiestrogenic activity of specific naphthalene derivatives indicate the potential for similar compounds to serve as lead structures in the development of novel therapeutics (Jones et al., 1979). Understanding the biological interactions of such molecules can guide the design of new drugs with improved efficacy and safety profiles.
Material Science and Engineering
In the realm of materials science, molecules with intricate architectures may find applications in creating novel polymers or functional materials. For instance, the development of proton exchange membranes for fuel cell applications utilizes sulfonated poly(arylene ether sulfone)s, suggesting that compounds with specific functional groups or structural motifs could be integral to advancing fuel cell technology (Kim et al., 2008).
Supramolecular Chemistry
The study of non-covalent interactions in crystal packing of 1,2,4-oxadiazole derivatives, including those with chloro, methoxy, and phenyl groups, underscores the significance of such compounds in understanding and designing supramolecular architectures (Sharma et al., 2019). These insights can be pivotal for the development of new materials with specific optical, electronic, or mechanical properties.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O5S/c1-15-13-17(4-5-19(15)24)32(28,29)26-11-12-31-22(26)7-9-25(10-8-22)21(27)18-14-16(23)3-6-20(18)30-2/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWIQWUYRZXNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2889832.png)


![4-[(4-Fluorophenyl)methylsulfanyl]quinazoline](/img/structure/B2889835.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2889837.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2889838.png)
![4-Ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2889840.png)




![1-ethyl-6-fluoro-4-oxo-7-[4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2889850.png)
